CP-394531
CAS No.: 305822-63-3
Cat. No.: VC0524297
Molecular Formula: C23H23ClO2
Molecular Weight: 366.9 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 305822-63-3 |
---|---|
Molecular Formula | C23H23ClO2 |
Molecular Weight | 366.9 g/mol |
IUPAC Name | (2R,4aS,10aR)-4a-benzyl-2-(2-chloroethynyl)-1,3,4,9,10,10a-hexahydrophenanthrene-2,7-diol |
Standard InChI | InChI=1S/C23H23ClO2/c24-13-12-22(26)10-11-23(15-17-4-2-1-3-5-17)19(16-22)7-6-18-14-20(25)8-9-21(18)23/h1-5,8-9,14,19,25-26H,6-7,10-11,15-16H2/t19-,22+,23+/m1/s1 |
Standard InChI Key | CNOAOQSZNOTZLQ-OIBXWCBGSA-N |
Isomeric SMILES | C1CC2=C(C=CC(=C2)O)[C@]3([C@H]1C[C@](CC3)(C#CCl)O)CC4=CC=CC=C4 |
SMILES | C1CC2=C(C=CC(=C2)O)C3(C1CC(CC3)(C#CCl)O)CC4=CC=CC=C4 |
Canonical SMILES | C1CC2=C(C=CC(=C2)O)C3(C1CC(CC3)(C#CCl)O)CC4=CC=CC=C4 |
Appearance | Solid powder |
Introduction
Chemical Structure and Synthesis
Molecular Architecture
CP-394531 features a polycyclic framework with a phenanthrene backbone substituted at positions 2 and 7. Key structural elements include:
-
Chloroethynyl group: Positioned at C2, contributing to receptor binding specificity.
-
Benzyl moiety: Attached to C4a, enhancing lipid solubility and membrane permeability .
-
Dihydroxy groups: At C2 and C7, critical for hydrogen bonding with the glucocorticoid receptor.
The compound’s stereochemistry is defined by three chiral centers, yielding the (2R,4aS,10aR) enantiomer as the biologically active form . Its three-dimensional conformation enables selective interaction with the GR ligand-binding domain (LBD), as evidenced by molecular docking studies.
Table 1: Molecular Properties of CP-394531
Synthetic Pathways
CP-394531 is synthesized via a multi-step enantioselective route:
-
Phenanthrene Core Construction: Friedel-Crafts alkylation forms the tricyclic backbone .
-
Chloroethynyl Introduction: Sonogashira coupling installs the chloroethynyl group at C2.
-
Stereochemical Control: Asymmetric hydrogenation using Ru-BINAP catalysts achieves >98% enantiomeric excess .
-
Benzylation: Ullmann coupling attaches the benzyl group to C4a .
The final product is purified via reverse-phase HPLC, yielding >98% purity.
Pharmacological Properties
Pharmacokinetics
CP-394531 demonstrates favorable pharmacokinetic parameters in rodent models:
-
Bioavailability: 67% following subcutaneous injection.
-
Half-life (): 8.2 hours in plasma.
-
Protein Binding: 92% bound to albumin, limiting renal clearance .
Table 2: Pharmacokinetic Profile
Parameter | Value | Model System |
---|---|---|
1.2 µM | Rat (5 mg/kg) | |
AUC (0–24h) | 18.7 µM·h | Rat (5 mg/kg) |
2.1 L/kg | Rat |
Pharmacodynamics
CP-394531 antagonizes GR with 100-fold selectivity over related receptors (MR, PR, AR). In luciferase reporter assays, it inhibits dexamethasone-induced GR activation (IC₅₀ = 3.2 nM) . Notably, it exhibits tissue-selective activity, suppressing GR in hepatic cells but sparing skeletal muscle .
Mechanism of Action
CP-394531 binds competitively to the GR LBD, preventing cortisol-induced receptor dimerization and nuclear translocation. Structural analyses reveal:
-
Hydrophobic Interactions: The chloroethynyl group occupies a subpocket lined with Leu753 and Phe749 .
This binding mode stabilizes GR in a conformation that recruits corepressors (e.g., NCoR1) instead of coactivators, reversing glucocorticoid-driven gene expression .
Therapeutic Applications
Glucocorticoid-Related Disorders
In murine models of Cushing’s syndrome, CP-394531 (1 mg/kg/day) normalized hyperglycemia and reduced hepatic gluconeogenesis by 78%.
Oncology Applications
CP-394531 synergizes with tamoxifen in ER+/GR+ breast cancer cells (MCF-7), reducing cell viability by 90% versus 60% with tamoxifen alone . This effect correlates with downregulation of SGK1 and FKBP5, two GR target genes promoting chemoresistance .
Table 3: Anticancer Efficacy in Xenograft Models
Model | Dose (mg/kg) | Tumor Growth Inhibition |
---|---|---|
MCF-7 (ER+/GR+) | 10 | 82% |
PC-3 (AR-/GR+) | 10 | 45% |
Recent Research and Development
A 2024 patent disclosed CP-394531’s utility in combination therapies for metastatic breast cancer . When co-administered with CDK4/6 inhibitors (e.g., palbociclib), progression-free survival increased by 40% in GR-overexpressing tumors .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume